Proligestone
Overview
Description
Proligestone is a synthetic progestational steroid used for estrus control in bitches. It has been reported to be highly effective, with a 97% efficacy rate in preventing estrus when administered subcutaneously at varying dosages based on the size of the animal . The compound has also been used in the management of pituitary dwarfism in German shepherd dogs, leading to the development of an
Scientific Research Applications
Application in Veterinary Medicine
Proligestone has been applied in the veterinary field, specifically in the management of pituitary dwarfism in dogs. In a study involving three German shepherd dogs with this condition, proligestone treatment led to the development of an adult hair coat, increased bodyweight, and elevated insulin-like growth factor-1 concentrations (Knottenbelt & Herrtage, 2002). Another veterinary application is observed in its use for fertility control in dogs, as demonstrated by a study involving 306 animals, where proligestone significantly affected the nonreturn heat rates (Ibarra et al., 2010).
Influence on Gametogenic Function
Research on the effects of proligestone acetate on male rats has been conducted to understand its impact on spermatogenic cells. Histological examinations were carried out to assess any potential changes or lesions in seminiferous tubules (Pop et al., 2012).
Neuroprotective Effects
Progesterone, closely related to proligestone, shows neuroprotective effects in various nervous system diseases. Studies have demonstrated beneficial effects of progesterone in animal models like the Wobbler mouse, a model for motoneuron degeneration. These effects include modulation of brain-derived neurotrophic factor and choline acetyltransferase in degenerating motoneurons (Deniselle et al., 2007). Another study extends this understanding, showing progesterone's neuroprotective role in traumatic CNS injury and motoneuron degeneration (Nicola et al., 2009).
Ecotoxicological Concerns
Progestins, including proligestone, present challenges in ecotoxicological research. They are known for their wide range of receptor targets and their potential impact on fish reproduction at very low concentrations. This raises concerns about their environmental effects and necessitates further research (Kumar et al., 2015).
Other Applications and Studies
Additional studies explore various aspects of progestins, including their use in controlling estrus in bitches and cats (Maddens et al., 2008), and in the treatment of mammary fibroepithelial hyperplasia in felines (Vitásek & Dendisová, 2006).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDUYIXZDSLSZ-QSDCUGRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016687 | |
Record name | Proligestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proligestone | |
CAS RN |
23873-85-0 | |
Record name | 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23873-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proligestone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proligestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proligestone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROLIGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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